

Spectroscopic Profile of Isopropyl Dodecanoate: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl dodecanoate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **isopropyl dodecanoate** (also known as isopropyl laurate), a fatty acid ester with applications in various scientific fields. This document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **isopropyl dodecanoate**, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei in **isopropyl dodecanoate**, based on typical values for fatty acid esters.

Table 1: ¹H NMR Spectroscopic Data for **Isopropyl Dodecanoate**

Protons	Chemical Shift (δ) ppm	Multiplicity
Terminal Methyl (-CH ₃)	~ 0.88	Triplet
Methylene Chain (-(CH ₂) ₉ -)	~ 1.25	Multiplet
α -Methylene to Carbonyl (-CH ₂ -COO-)	~ 2.28	Triplet
Methine of Isopropyl (-CH(CH ₃) ₂)	~ 4.98	Septet
Methyls of Isopropyl (-CH(CH ₃) ₂)	~ 1.22	Doublet

Table 2: ¹³C NMR Spectroscopic Data for **Isopropyl Dodecanoate**

Carbon	Chemical Shift (δ) ppm
Carbonyl (-COO-)	~ 173
Methine of Isopropyl (-CH(CH ₃) ₂)	~ 67
α -Methylene to Carbonyl (-CH ₂ -COO-)	~ 34
Methylene Chain (-(CH ₂) ₉ -)	~ 22-32
Methyls of Isopropyl (-CH(CH ₃) ₂)	~ 22
Terminal Methyl (-CH ₃)	~ 14

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for **isopropyl dodecanoate** are presented below.

Table 3: IR Spectroscopic Data for **Isopropyl Dodecanoate**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	~ 1735	Strong
C-H Stretch (Alkyl)	~ 2850 - 2960	Strong
C-O Stretch (Ester)	~ 1170	Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The major fragments observed in the electron ionization (EI) mass spectrum of **isopropyl dodecanoate** are listed below.[1]

Table 4: Mass Spectrometry Data for **Isopropyl Dodecanoate**

m/z	Relative Intensity	Putative Fragment
43	99.99	[C ₃ H ₇] ⁺
60	58.65	[C ₂ H ₄ O ₂] ⁺
41	51.88	[C ₃ H ₅] ⁺
102	45.19	[C ₅ H ₁₀ O ₂] ⁺
57	33.59	[C ₄ H ₉] ⁺

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above for a liquid fatty acid ester like **isopropyl dodecanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **isopropyl dodecanoate** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- ^1H NMR Data Acquisition: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees to ensure quantitative integration. A sufficient relaxation delay (e.g., 5 seconds) is employed between scans to allow for full relaxation of the protons.
- ^{13}C NMR Data Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

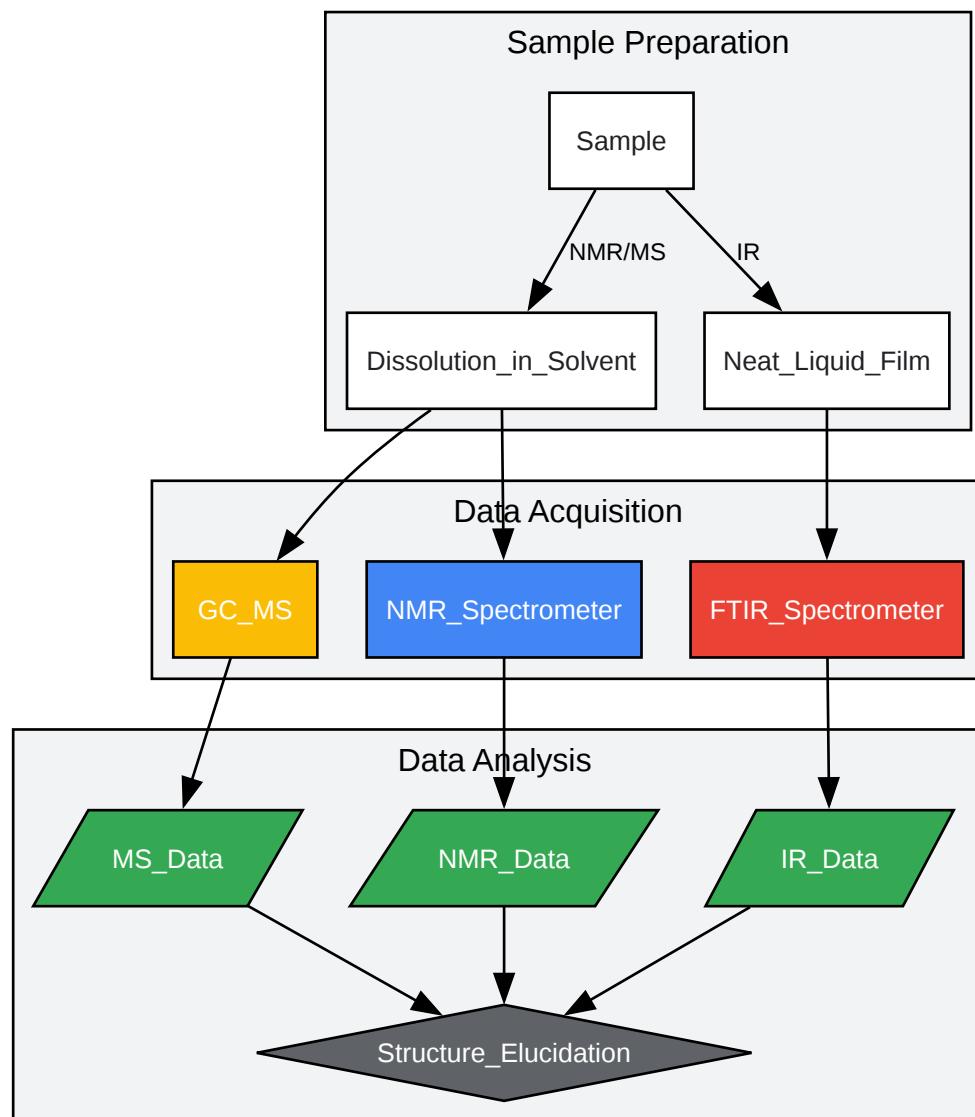
- Sample Preparation: For a liquid sample such as **isopropyl dodecanoate**, the neat liquid technique is employed. A single drop of the compound is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.
- Data Acquisition: The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The sample spectrum is then acquired over a typical wavenumber range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **isopropyl dodecanoate** is prepared in a volatile organic solvent such as hexane or dichloromethane.
- Data Acquisition: The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A small volume (typically 1 μL) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column. The eluted compound then enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis of **isopropyl dodecanoate**.



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Caption: Workflow for the Spectroscopic Analysis of **Isopropyl Dodecanoate**.

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References

- 1. Isopropyl dodecanoate | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
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